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Compound of Interest

Compound Name: 2-Chlorobenzyl alcohol

Cat. No.: B095484 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and

metabolic fate of 2-chlorobenzyl alcohol. The information is intended to support research,

development, and quality control activities involving this compound. All data is presented in a

structured format for clarity and ease of comparison, supplemented by detailed experimental

protocols and visual diagrams of key processes.

Spectroscopic Data
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for 2-chlorobenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.50 d 1H Ar-H

7.38 d 1H Ar-H

7.32-7.21 m 2H Ar-H

4.79 s 2H -CH₂-

2.27 s 1H -OH

Solvent: CDCl₃, Frequency: 500 MHz

¹³C NMR Data

Chemical Shift (ppm) Assignment

138.18 Ar-C (quaternary)

132.72 Ar-C (quaternary)

129.35 Ar-CH

128.83 Ar-CH

128.73 Ar-CH

127.03 Ar-CH

62.80 -CH₂-

Solvent: CDCl₃

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Assignment

3100-3000 Aromatic C-H Stretch

~3300 (broad) O-H Stretch (alcohol)

1600-1585 Aromatic C=C Stretch

Technique: Attenuated Total Reflectance (ATR)

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

144 14.0 [M+2]⁺ (due to ³⁷Cl isotope)

142 43.3
[M]⁺ (Molecular Ion, due to ³⁵Cl

isotope)

107 71.8 [M-Cl]⁺

79 86.7 [C₆H₅O]⁺

77 100.0 [C₆H₅]⁺

Technique: Electron Ionization (EI)

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 10-20 mg of 2-chlorobenzyl alcohol was dissolved in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) in a clean, dry vial.

The solution was then transferred to a 5 mm NMR tube using a Pasteur pipette.

A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition:
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Instrument: Bruker Avance 500 MHz Spectrometer

Pulse Sequence: Standard single-pulse sequence

Spectral Width: -2 to 12 ppm

Acquisition Time: 2-3 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 16

¹³C NMR Acquisition:

Instrument: Bruker Avance Spectrometer (at a corresponding ¹³C frequency)

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

Spectral Width: 0 to 220 ppm

Relaxation Delay: 2 seconds

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Data Processing:

A Fourier transform was applied to the Free Induction Decay (FID).

The resulting spectrum was phase-corrected and a baseline correction was applied.

The chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃

solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation:

A small amount of solid 2-chlorobenzyl alcohol was placed directly onto the diamond crystal

of the ATR accessory.
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Acquisition:

Instrument: FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

A background spectrum of the clean, empty ATR crystal was recorded prior to the sample

spectrum. The final spectrum is presented in terms of transmittance.

Mass Spectrometry (MS)
Sample Introduction:

A dilute solution of 2-chlorobenzyl alcohol in a volatile organic solvent (e.g., methanol or

dichloromethane) was introduced into the instrument via a direct insertion probe or gas

chromatography inlet.

Acquisition:

Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

Ionization Energy: 70 eV.[1]

Mass Range: m/z 40-200.

Source Temperature: 200-250 °C.

Visualizations
Spectroscopic Analysis Workflow
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Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

2-Chlorobenzyl Alcohol

Dissolve in appropriate solvent
(e.g., CDCl3 for NMR)

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy
(ATR)

Mass Spectrometry
(EI)

Fourier Transform,
Phase & Baseline Correction

Spectral Interpretation
(Chemical Shifts, Functional Groups, m/z)

Structural Elucidation

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis of 2-chlorobenzyl alcohol.
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Metabolic Pathway of 2-Chlorobenzyl Alcohol
The metabolism of 2-chlorobenzyl alcohol in rats has been shown to proceed through several

key transformations, leading to various excretable metabolites.

Phase I Metabolism
Phase II Conjugation
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2-Chlorobenzyl

Alcohol 2-ChlorobenzaldehydeOxidation
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2-Chlorobenzyl
Cysteine

Cysteine
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2-Chlorobenzoic
Acid
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2-Chlorohippuric
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Glycine
Conjugation

Urinary Excretion

Click to download full resolution via product page

Caption: Metabolic pathway of 2-chlorobenzyl alcohol in rats.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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